Propane-1,2,3-triyl tripalmitate-d9

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C51H98O6 |

|---|---|

分子量 |

816.4 g/mol |

IUPAC名 |

[(2S)-2,3-di(hexadecanoyloxy)propyl] 13,13,14,14,15,15,16,16,16-nonadeuteriohexadecanoate |

InChI |

InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i1D3,4D2,7D2,10D2/t48-/m1/s1 |

InChIキー |

PVNIQBQSYATKKL-NXQILUQVSA-N |

異性体SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])CCCCCCCCCCCC(=O)OC[C@H](COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

正規SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

Propane-1,2,3-triyl Tripalmitate-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Propane-1,2,3-triyl tripalmitate-d9 is the deuterium-labeled form of propane-1,2,3-triyl tripalmitate, an endogenous metabolite more commonly known as tripalmitin. This isotopically labeled compound serves as a valuable tool in metabolic research, particularly in the study of lipid metabolism. Its primary applications lie in its use as a tracer for in vivo kinetic studies of triglyceride synthesis and as an internal standard for the quantitative analysis of triglycerides in biological samples by mass spectrometry.[1] The incorporation of deuterium atoms allows for the differentiation and quantification of the labeled standard from its endogenous, unlabeled counterpart.

Core Data Presentation

The following table summarizes the key quantitative data for this compound and its non-deuterated analogue for comparison. It is important to note that various deuterated forms of tripalmitin exist, and the properties can vary based on the extent and position of deuterium labeling.

| Property | This compound | Propane-1,2,3-triyl tripalmitate (Tripalmitin) |

| Molecular Formula | C₅₁H₈₉D₉O₆ | C₅₁H₉₈O₆[2][3] |

| Molecular Weight | 816.38 g/mol | 807.339 g/mol [2] |

| Appearance | White powder (assumed) | White, waxy solid[3] |

| Melting Point | Data not available | 66-67 °C[3] |

| Boiling Point | Data not available | 315 °C at 760 mmHg[2] |

| Solubility | Soluble in ethanol, diethyl ether, benzene, chloroform (assumed) | Insoluble in water; Soluble in ethanol, diethyl ether, benzene, chloroform[2] |

| Isotopic Purity | Not specified by most suppliers, requires analytical verification | Not applicable |

Chemical Structure

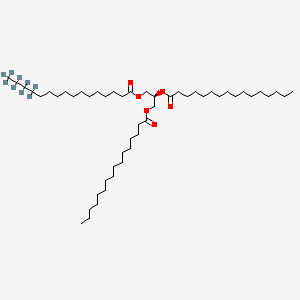

The chemical structure of this compound is identical to that of tripalmitin, with the exception of nine deuterium atoms replacing nine hydrogen atoms on the terminal methyl groups of the three palmitate chains.

Caption: Chemical structure of this compound.

Experimental Protocols

Synthesis of Deuterated Triglycerides

The synthesis of deuterated triglycerides like this compound is a multi-step process that typically involves the initial synthesis of the deuterated fatty acid followed by its esterification to a glycerol backbone.

A general method for the perdeuteration of saturated fatty acids involves hydrothermal conditions using D₂O as the deuterium source and a platinum-on-carbon (Pt/C) catalyst.[4] This process is carried out in a high-pressure reactor at elevated temperatures. To achieve high levels of deuterium incorporation (e.g., >98%), the H/D exchange reaction may need to be repeated multiple times.[4]

Once the deuterated palmitic acid is synthesized and purified, it can be esterified to glycerol to form the triglyceride. This can be achieved through chemical or enzymatic methods. Enzymatic synthesis using lipases is often preferred in the pharmaceutical and cosmetic industries due to the requirement for high purity and the milder reaction conditions.[3]

Quantification of Triglycerides in Biological Samples using GC-MS with a Deuterated Internal Standard

This protocol outlines a general procedure for the quantification of triglycerides in a biological matrix (e.g., plasma, serum, or tissue homogenate) using this compound as an internal standard.

1. Sample Preparation and Lipid Extraction:

-

To a known volume or weight of the biological sample, add a precise amount of this compound internal standard solution (in an appropriate organic solvent like chloroform or methanol).

-

Perform a lipid extraction using a modified Folch or Bligh-Dyer method. A common procedure involves the addition of a chloroform:methanol mixture to the sample, followed by vortexing and centrifugation to separate the lipid-containing organic phase from the aqueous phase.

-

Carefully collect the organic phase containing the lipids and dry it under a stream of nitrogen.

2. Hydrolysis and Derivatization:

-

To the dried lipid extract, add a methanolic base (e.g., sodium methoxide or potassium hydroxide) to hydrolyze the triglycerides into fatty acid methyl esters (FAMEs) and glycerol.

-

Incubate the reaction mixture at an elevated temperature (e.g., 60-80°C) for a specified time to ensure complete hydrolysis.

-

After cooling, neutralize the reaction with an acid (e.g., hydrochloric acid or sulfuric acid in methanol).

-

The resulting FAMEs are then typically derivatized to enhance their volatility and chromatographic properties for GC-MS analysis. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), which converts the fatty acids to their trimethylsilyl (TMS) esters.

3. GC-MS Analysis:

-

Inject a small volume (e.g., 1 µL) of the derivatized sample onto a gas chromatograph coupled to a mass spectrometer.

-

Gas Chromatography (GC) Conditions:

- Column: A non-polar capillary column suitable for FAME analysis (e.g., DB-5ms, HP-5ms).

- Injector Temperature: Typically 250-300°C.

- Oven Temperature Program: A temperature gradient is used to separate the different FAMEs. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute, and held for 10 minutes.

- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Selected Ion Monitoring (SIM) is often used for quantitative analysis to enhance sensitivity and selectivity. Monitor characteristic ions for the palmitate-TMS derivative and its deuterated counterpart.

- Transfer Line Temperature: 280-300°C.

- Ion Source Temperature: 230-250°C.

4. Data Analysis and Quantification:

-

Identify the peaks corresponding to the endogenous palmitate and the deuterated palmitate from the internal standard based on their retention times and mass spectra.

-

Integrate the peak areas of the selected ions for both the analyte and the internal standard.

-

Calculate the ratio of the peak area of the endogenous palmitate to the peak area of the deuterated palmitate internal standard.

-

Create a calibration curve by analyzing a series of standards with known concentrations of unlabeled tripalmitin and a fixed concentration of the deuterated internal standard.

-

Use the peak area ratio from the unknown sample and the calibration curve to determine the concentration of triglycerides in the original biological sample.

Signaling Pathways and Experimental Workflows

De Novo Lipogenesis and Triglyceride Synthesis

This compound is instrumental in tracing the de novo lipogenesis (DNL) pathway. In DNL, simple precursors like glucose and amino acids are converted into fatty acids, which are then esterified to a glycerol backbone to form triglycerides. When a deuterated tracer is introduced, the deuterium atoms are incorporated into the newly synthesized molecules.

Caption: Simplified pathway of de novo lipogenesis and triglyceride synthesis.

Experimental Workflow for a Metabolic Tracer Study

A typical workflow for an in vivo study using this compound as a tracer to measure triglyceride turnover would involve several key steps.

Caption: Workflow for a triglyceride turnover study using a deuterated tracer.

References

Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers

This technical guide provides an in-depth overview of the chemical and physical properties of Propane-1,2,3-triyl tripalmitate-d9, a deuterated internal standard crucial for quantitative analysis in mass spectrometry-based research. It is intended for researchers, scientists, and drug development professionals working in the fields of lipidomics, metabolomics, and pharmacokinetic studies.

Core Chemical Properties

This compound is the deuterium-labeled form of Propane-1,2,3-triyl tripalmitate, also known as Tripalmitin. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for accurately quantifying its non-labeled counterpart in complex biological matrices.

| Property | Value | Source |

| Molecular Formula | C₅₁H₈₉D₉O₆ | [1] |

| Molecular Weight | 816.38 g/mol | [1] |

| CAS Number | 285979-78-4 | [1] |

| Unlabeled CAS Number | 555-44-2 | [2][3][4] |

| Synonyms | Tripalmitin-d9, Glyceryl tripalmitate-d9 | [5] |

Physical and Spectroscopic Data

| Property | Value (Propane-1,2,3-triyl tripalmitate) | Source |

| Appearance | Off-white solid/powder | [6] |

| Melting Point | 65 - 68 °C | [6] |

| Storage Temperature | -20°C, protect from light | [7] |

| Solubility | Insoluble in water. Soluble in ethanol, diethyl ether, benzene, and chloroform. |

Note: The melting point of the deuterated compound is expected to be very similar to the unlabeled compound.

Mass Spectrometry

In mass spectrometry, this compound is distinguished from its endogenous, non-labeled counterpart by its higher mass-to-charge ratio (m/z). This mass difference is the basis of the stable isotope dilution method for quantification. The fragmentation pattern is expected to be similar to that of Tripalmitin, with characteristic neutral losses of the palmitic acid chains.

Experimental Protocols

This compound is primarily used as an internal standard in isotope dilution mass spectrometry for the quantification of triglycerides in biological samples. Below is a generalized experimental protocol.

Quantification of Triglycerides in Plasma using LC-MS/MS

This protocol outlines a typical workflow for the analysis of triglycerides in plasma samples.

1. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 50 µL of plasma, add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL solution in a suitable organic solvent).

-

Perform a liquid-liquid extraction to isolate lipids. A common method is the Folch extraction using chloroform:methanol (2:1, v/v).

-

Vortex the mixture and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase under a stream of nitrogen.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., isopropanol:acetonitrile:water, 2:1:1, v/v/v).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC): Separation of lipid species is typically achieved using a reverse-phase C18 column. A gradient elution with solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium formate, is employed.

-

Mass Spectrometry (MS): The analysis is performed on a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF) equipped with an electrospray ionization (ESI) source, typically in positive ion mode.

-

Multiple Reaction Monitoring (MRM): For quantification, specific precursor-to-product ion transitions for both the analyte (Tripalmitin) and the internal standard (this compound) are monitored.

3. Data Analysis:

-

The concentration of Tripalmitin in the sample is calculated by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Synthesis and Purification

Detailed, publicly available protocols for the specific synthesis of this compound are scarce. However, a general approach involves the esterification of glycerol with deuterated palmitic acid.

General Synthesis Method

A plausible synthetic route involves the reaction of glycerol with a deuterated palmitic acid derivative. The deuterium labels are typically introduced into the fatty acid chain.

-

Step 1: Synthesis of Deuterated Palmitic Acid: Deuterium can be introduced at various positions of the palmitic acid molecule through methods such as catalytic deuterium exchange or by starting from smaller deuterated precursors.

-

Step 2: Esterification: The deuterated palmitic acid (or its more reactive acyl chloride or anhydride derivative) is reacted with glycerol in the presence of a catalyst (e.g., an acid catalyst or a coupling agent like dicyclohexylcarbodiimide) to form the triglyceride.

-

Step 3: Purification: The resulting this compound is purified from the reaction mixture using techniques such as column chromatography on silica gel to achieve high purity.

Mandatory Visualizations

Experimental Workflow for Lipidomics Analysis

The following diagram illustrates a typical workflow for a lipidomics experiment utilizing a deuterated internal standard.

Caption: Lipidomics workflow using a deuterated internal standard.

Logical Relationship in Isotope Dilution Mass Spectrometry

This diagram illustrates the principle of quantification using a stable isotope-labeled internal standard.

Caption: Principle of isotope dilution mass spectrometry.

References

- 1. file.medchemexpress.eu [file.medchemexpress.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. fishersci.com [fishersci.com]

- 7. Tripalmitin (trispalmitoyl-Dââ, 98%) - Cambridge Isotope Laboratories, DLM-9462-0.5 [isotope.com]

An In-depth Technical Guide to Deuterated Tripalmitin for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Deuterated tripalmitin, a stable isotope-labeled triglyceride, has emerged as a powerful tool in metabolic research, offering a non-radioactive method to trace the dynamic processes of lipid metabolism in vivo. By replacing hydrogen atoms with deuterium, researchers can track the absorption, distribution, and catabolism of dietary fats, as well as quantify key metabolic fluxes such as de novo lipogenesis and fatty acid oxidation. This technical guide provides a comprehensive overview of the applications of deuterated tripalmitin, detailed experimental protocols, and a summary of quantitative data to facilitate its use in metabolic studies and drug development.

Stable isotope labeling is a foundational technique for measuring the biosynthesis, remodeling, and degradation of biomolecules directly.[1] The use of deuterated compounds, in particular, has gained traction in drug discovery and development as it can improve the pharmacokinetic and toxicity profiles of drugs.[2] In the context of lipidomics, deuterated fatty acids and lipids are instrumental in elucidating the alterations in lipid metabolism associated with various diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.

Core Applications in Metabolic Research

Deuterated tripalmitin serves as a tracer to investigate several key aspects of lipid metabolism:

-

Dietary Fat Absorption and Distribution: Following oral administration, the appearance of deuterated palmitate in various lipid pools within the plasma and tissues can be monitored to understand the dynamics of dietary fat uptake and distribution.

-

Fatty Acid Oxidation: The rate of fatty acid oxidation can be determined by measuring the loss of deuterium from the labeled palmitate molecule as it is metabolized.[3] This provides insights into energy expenditure and substrate utilization.

-

De Novo Lipogenesis (DNL): While deuterated water is a more common tracer for DNL, studies using deuterated fatty acids can provide complementary information on the incorporation of fatty acids into triglyceride stores.

-

Metabolic Flux Analysis: This technique is used to quantify the rates of metabolic reactions. By tracking the movement of deuterium labels through metabolic pathways, researchers can build a quantitative picture of cellular metabolism.[4][5]

Data Presentation: Quantitative Insights from Deuterated Lipid Studies

The following tables summarize quantitative data from studies utilizing stable isotope-labeled palmitate to assess fatty acid kinetics. While not exclusively from deuterated tripalmitin studies, this data provides a strong indication of the types of quantitative outcomes that can be expected.

| Parameter | Value | Organism/Condition | Tracer | Reference |

| Palmitic Acid Rate of Appearance (Ra) | 0.92 µmol/kg/min | Normal Human Subject | [1-¹³C]palmitate | [3] |

| Palmitic Acid Rate of Appearance (Ra) | 1.08 µmol/kg/min | Normal Human Subject | [1-¹³C]palmitate | [3] |

| VLDL-TAG Fractional Synthesis Rate (FSR) | 25%/hour | Human | [1-¹³C]palmitate | [6] |

Table 1: Fatty Acid Turnover Rates. This table presents the rate of appearance of palmitate in the plasma and the fractional synthesis rate of very-low-density lipoprotein triglycerides (VLDL-TAG), key measures of lipid turnover.

| Fatty Acid | Turnover Rate Rank (Neutral Lipids) | Turnover Rate Rank (Polar Lipids) | Reference |

| 18:2n6 (Linoleic Acid) | 1 (Fastest) | 1 (Fastest) | [7] |

| 16:0 (Palmitic Acid) | 2 | 4 | [7] |

| 18:0 (Stearic Acid) | 3 | 5 | [7] |

| 18:1n9 (Oleic Acid) | 4 | 6 (Slowest) | [7] |

| 22:6n3 (DHA) | Not Ranked | 2 | [7] |

| 20:4n6 (Arachidonic Acid) | Not Ranked | 3 | [7] |

Table 2: Relative Fatty Acid Turnover Rates in Muscle Tissue. This table provides a ranked order of the turnover rates of different fatty acids in both neutral and polar lipid fractions within muscle tissue, offering insights into their relative metabolic activities.

Experimental Protocols

In Vivo Dosing and Sample Collection (Mouse Model)

This protocol outlines the administration of deuterated fatty acids to mice and subsequent sample collection for metabolic analysis.

Materials:

-

Deuterated tripalmitin (or deuterated palmitic acid complexed to albumin)

-

C57BL/6 mice

-

Oral gavage needles or subcutaneous infusion pump

-

Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

-

Anesthesia (e.g., isoflurane)

-

Centrifuge

-

-80°C freezer

Procedure:

-

Acclimatization: Acclimate mice to the experimental conditions for at least one week.

-

Fasting: Fast mice overnight (approximately 12-16 hours) to ensure a metabolic steady state.

-

Tracer Administration:

-

Oral Gavage: Administer a single dose of deuterated tripalmitin (e.g., 150 mg/kg) mixed with a carrier oil like corn oil.[8]

-

Subcutaneous Infusion: For continuous labeling, infuse the deuterated substrate via a subcutaneous catheter. This method is robust and allows for substantial dosing, reaching a pseudo-steady state in the brain within approximately 30-40 minutes.[9][10]

-

-

Blood Sampling: Collect blood samples at serial time points (e.g., 0, 15, 30, 60, 120, 240 minutes) post-administration. Blood can be collected via tail vein or retro-orbital sinus under anesthesia.

-

Plasma Preparation: Immediately place blood into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

-

Tissue Collection: At the final time point, euthanize the mice and collect tissues of interest (e.g., liver, adipose tissue, muscle). Immediately freeze tissues in liquid nitrogen.

-

Storage: Store plasma and tissue samples at -80°C until analysis.[8]

Lipid Extraction and Sample Preparation for Mass Spectrometry

This protocol describes the extraction of lipids from plasma or tissue homogenates for subsequent analysis by GC-MS or LC-MS/MS.

Materials:

-

Plasma or tissue homogenate

-

Internal standards (e.g., deuterated fatty acids not present in the tracer)

-

Methanol, chloroform, iso-octane, acetonitrile, diisopropylethylamine

-

Pentafluorobenzyl bromide (PFBBr) for derivatization (for GC-MS)

-

Vortex mixer, centrifuge, speedvac

Procedure:

-

Internal Standard Spiking: Add a known amount of deuterated internal standard mixture to the plasma or tissue homogenate.[11]

-

Lipid Extraction (Folch Method): a. Add a 2:1 mixture of chloroform:methanol to the sample. b. Vortex thoroughly and incubate at room temperature for 20 minutes. c. Add 0.2 volumes of 0.9% NaCl solution and vortex again. d. Centrifuge to separate the phases. The lower organic phase contains the lipids.

-

For GC-MS Analysis (Derivatization): a. Dry the extracted lipids under a stream of nitrogen or using a speedvac.[11] b. Reconstitute the dried lipids in acetonitrile. c. Add 1% pentafluorobenzyl bromide in acetonitrile and 1% diisopropylethylamine in acetonitrile to derivatize the fatty acids to their PFB esters.[11] d. Incubate at room temperature for 20 minutes.[11] e. Dry the sample again and reconstitute in iso-octane for injection into the GC-MS.[11]

-

For LC-MS/MS Analysis: a. Dry the extracted lipids. b. Reconstitute the sample in a suitable solvent for reverse-phase chromatography, such as a mixture of methanol, isopropanol, and water.

GC-MS Analysis of Deuterated Fatty Acids

This protocol outlines the parameters for analyzing deuterated fatty acid methyl esters (FAMEs) or PFB esters by GC-MS.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate capillary column (e.g., DB-225ms)

Procedure:

-

Injection: Inject 1 µL of the derivatized sample into the GC.

-

Chromatographic Separation:

-

Oven Program: Start at a low temperature (e.g., 80°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to separate the different fatty acids.[12]

-

Carrier Gas: Use helium at a constant flow rate.

-

-

Mass Spectrometry:

-

Ionization: Use electron impact (EI) or negative chemical ionization (NCI). NCI is particularly sensitive for PFB-derivatized fatty acids.

-

Acquisition Mode: Acquire data in selected ion monitoring (SIM) mode to monitor the specific m/z values for the deuterated and non-deuterated forms of palmitate.

-

-

Data Analysis: Quantify the abundance of the deuterated and non-deuterated palmitate by integrating the peak areas of their respective ions. The ratio of these areas is used to determine the enrichment of the deuterated tracer.

¹H-NMR Spectroscopy for Deuterated Fatty Acid Analysis

This protocol provides a general workflow for the analysis of deuterated fatty acids using ¹H-NMR.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher)

-

NMR tubes

Procedure:

-

Sample Preparation: Dissolve the extracted and purified fatty acids (or their methyl esters) in a deuterated solvent such as chloroform-d (CDCl₃).

-

NMR Acquisition:

-

Acquire a standard ¹H-NMR spectrum.

-

The signals corresponding to the protons that have been replaced by deuterium will be absent or significantly reduced in intensity.

-

-

Data Analysis:

-

Integrate the signals of the remaining protons.

-

The deuterium labeling content can be estimated by the relative decrease in the integrated areas of the signals for the corresponding methylene or olefinic protons that were replaced with deuterons.

-

Shift reagents like Eu(fod)₃ can be used to improve spectral resolution.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic pathways and experimental workflows relevant to the use of deuterated tripalmitin.

Caption: Experimental workflow for in vivo lipid metabolism study.

Caption: Simplified De Novo Lipogenesis pathway.

Caption: Overview of Fatty Acid Beta-Oxidation.

Conclusion

Deuterated tripalmitin is an invaluable tool for researchers seeking to unravel the complexities of lipid metabolism. Its use in stable isotope tracing studies allows for the safe and accurate quantification of key metabolic processes in vivo. By providing detailed experimental protocols and summarizing relevant quantitative data, this guide aims to equip researchers with the knowledge necessary to effectively incorporate deuterated tripalmitin into their studies, ultimately advancing our understanding of metabolic diseases and aiding in the development of novel therapeutics.

References

- 1. Automatic 1H-NMR Screening of Fatty Acid Composition in Edible Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipid Profiling Using 1H NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

- 3. Fast gas chromatographic-mass spectrometric method for the evaluation of plasma fatty acid turnover using [1-13C]palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MR - Lipid removal in deuterium metabolic imaging (DMI) using spatial prior knowledge [mr.copernicus.org]

- 5. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quantifications of Lipid Kinetics In Vivo Using Stable Isotope Tracer Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]

- 9. Subcutaneous deuterated-substrate administration in mice: An alternative to tail vein infusion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Subcutaneous deuterated substrate administration in mice: An alternative to tail vein infusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lipidmaps.org [lipidmaps.org]

- 12. arpi.unipi.it [arpi.unipi.it]

Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers

An In-depth Guide for Scientists and Drug Development Professionals on the Application of Propane-1,2,3-triyl tripalmitate-d9 as an Internal Standard in Mass Spectrometry-based Lipidomics.

This technical guide provides comprehensive information on this compound, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of triglycerides in complex biological matrices. Designed for researchers, scientists, and professionals in drug development, this document outlines the compound's properties, provides a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and illustrates the analytical workflow.

Compound Identification and Properties

This compound is the deuterium-labeled form of Tripalmitin, a common saturated triglyceride. The incorporation of nine deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification, as it co-elutes with the endogenous analyte but is detected at a different mass-to-charge ratio.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value |

| Systematic Name | Propane-1,2,3-triyl tri(hexadecanoate-d3) |

| CAS Number | 285979-78-4, 2738376-70-8 |

| Molecular Formula | C₅₁H₈₉D₉O₆ |

| Molecular Weight | 816.38 g/mol |

| Unlabeled CAS | 555-44-2[1] |

| Unlabeled MW | 807.32 g/mol [1] |

| Appearance | White to off-white crystalline powder[2] |

| Melting Point (unlabeled) | 66-68 °C[2] |

| Solubility (unlabeled) | Soluble in ether and chloroform; insoluble in water.[2] Slightly soluble in n-hexane and diethyl ether; very low solubility in ethanol. |

| Storage | Store at -20°C for long-term stability.[2] |

Table 2: Typical Specifications

| Specification | Typical Value |

| Chemical Purity | ≥98% |

| Isotopic Enrichment | ≥99 atom % D |

Note: Specific values for purity and isotopic enrichment should be confirmed with the certificate of analysis provided by the supplier.

Application in Quantitative Lipidomics

This compound is primarily utilized as an internal standard in quantitative lipidomics studies, particularly for the analysis of triglycerides in biological samples such as plasma, serum, and tissues. The use of a stable isotope-labeled internal standard is critical for correcting for variability introduced during sample preparation, extraction, and ionization in the mass spectrometer, thereby ensuring high accuracy and precision of the quantitative results.

Diagram 1: Workflow for triglyceride quantification using a deuterated internal standard.

Representative Experimental Protocol: Quantification of Triglycerides in Human Plasma

The following is a representative protocol for the quantification of triglycerides in human plasma using this compound as an internal standard. This protocol is based on established methods for lipid analysis and should be optimized for specific instrumentation and experimental goals.

3.1. Materials and Reagents

-

Human plasma (collected with EDTA)

-

This compound (Internal Standard, IS)

-

Tripalmitin (unlabeled, for calibration standards)

-

Methanol (LC-MS grade)

-

Methyl-tert-butyl ether (MTBE, LC-MS grade)

-

Water (LC-MS grade)

-

Isopropanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Ammonium formate

3.2. Sample Preparation (Liquid-Liquid Extraction)

-

Thaw Plasma: Thaw frozen human plasma samples on ice.

-

Prepare IS Working Solution: Prepare a working solution of this compound in methanol at a concentration of 10 µg/mL.

-

Spike Plasma: In a clean microcentrifuge tube, add 10 µL of plasma. To this, add 20 µL of the IS working solution.

-

Add Methanol: Add 200 µL of cold methanol to the plasma-IS mixture. Vortex for 10 seconds.

-

Add MTBE: Add 750 µL of cold MTBE. Vortex for 10 seconds and then shake for 10 minutes at 4°C.

-

Phase Separation: Add 188 µL of LC-MS grade water to induce phase separation. Vortex for 20 seconds and centrifuge at 14,000 x g for 5 minutes.

-

Collect Supernatant: Carefully collect the upper organic layer (containing the lipids) and transfer to a new tube.

-

Dry Down: Evaporate the solvent to dryness under a stream of nitrogen.

-

Reconstitute: Reconstitute the dried lipid extract in 100 µL of isopropanol/acetonitrile/water (2:1:1, v/v/v). Vortex and transfer to an autosampler vial.

3.3. LC-MS/MS Analysis

Table 3: Example LC-MS/MS Parameters

| Parameter | Condition |

| LC System | UPLC System |

| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm |

| Mobile Phase A | 60:40 Acetonitrile:Water + 10 mM Ammonium Formate |

| Mobile Phase B | 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate |

| Gradient | 30% B to 99% B over 15 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 55°C |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| MRM Transitions | Monitor the [M+NH₄]⁺ adducts. For Tripalmitin, the transition would be m/z 824.8 → (neutral loss of a palmitic acid + NH₃). For this compound, the transition would be m/z 833.8 → (neutral loss of a deuterated palmitic acid + NH₃). Specific product ions should be optimized. |

| Collision Energy | Optimize for each transition. |

Diagram 2: Simplified Kennedy pathway for triglyceride biosynthesis.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for the endogenous triglycerides and the this compound internal standard.

-

Calculate Ratios: For each endogenous triglyceride, calculate the peak area ratio relative to the internal standard.

-

Calibration Curve: Prepare a calibration curve by analyzing standards of known concentrations of unlabeled tripalmitin spiked with a constant amount of the internal standard. Plot the peak area ratio against the concentration of the unlabeled standard.

-

Quantify Samples: Determine the concentration of triglycerides in the plasma samples by interpolating their peak area ratios from the calibration curve.

Conclusion

This compound is an essential tool for researchers requiring accurate and precise quantification of triglycerides in biological systems. Its use as an internal standard in LC-MS/MS-based lipidomics workflows minimizes analytical variability, leading to reliable and reproducible data. The methodologies and information presented in this guide provide a solid foundation for the successful implementation of this deuterated standard in advanced research and development applications.

References

Physical characteristics of Propane-1,2,3-triyl tripalmitate-d9

An In-depth Technical Guide on the Physical Characteristics of Propane-1,2,3-triyl tripalmitate-d9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. It includes key quantitative data, detailed experimental protocols for characterization, and workflow diagrams to illustrate analytical processes. This document is intended to serve as a valuable resource for professionals in lipidomics, metabolomics, and drug development who utilize stable isotope-labeled compounds.

Introduction

This compound is the deuterium-labeled form of Propane-1,2,3-triyl tripalmitate (also known as Tripalmitin), an endogenous triglyceride.[1][2] In this compound, nine hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This isotopic substitution results in a compound that is chemically and biologically similar to its natural counterpart but possesses a higher mass.[]

The primary application of this compound is as an internal standard for quantitative analysis in mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[2] Its distinct mass-to-charge ratio allows for precise differentiation from the unlabeled endogenous compound, making it an ideal tool for tracing lipid metabolism, distribution, and dynamics within complex biological systems.[][4] While the substitution of hydrogen with deuterium results in a stronger chemical bond (C-D vs. C-H), other physical properties such as polarity, molecular volume, and solubility remain largely unchanged, preserving the molecule's pharmacological and biological profile.[5][6]

Physical and Chemical Properties

The physical characteristics of this compound are summarized below. Data for the non-labeled parent compound, Tripalmitin, is included for comparison.

| Property | This compound | Propane-1,2,3-triyl tripalmitate (Tripalmitin) |

| Molecular Formula | C₅₁H₈₉D₉O₆[7] | C₅₁H₉₈O₆[8][9] |

| Molecular Weight | 816.38 g/mol [7] | 807.34 g/mol [9][10] |

| CAS Number | 285979-78-4[7] | 555-44-2[8][9] |

| Appearance | White to off-white solid | White powder[8][9] |

| Melting Point | Not specified, but expected to be similar to Tripalmitin | 44.7–67.4 °C[9] |

| Boiling Point | Not specified, but expected to be similar to Tripalmitin | 315 °C[9] |

| Solubility | Not specified, but expected to be similar to Tripalmitin | Insoluble in water; Soluble in Ethanol, Benzene, Chloroform[9] |

| Storage Conditions | Store in freezer (-20°C). Protect from light. | Room temperature[1] |

Experimental Protocols for Characterization

The characterization of this compound relies on a suite of analytical techniques to confirm its identity, purity, and isotopic enrichment.[]

Mass Spectrometry (MS) for Identity and Isotopic Enrichment

Objective: To confirm the molecular weight and determine the degree of deuterium labeling.

Methodology:

-

Sample Preparation: Dissolve a precise amount of the compound in a suitable organic solvent (e.g., chloroform/methanol mixture).

-

Instrumentation: Utilize a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

-

Analysis:

-

Acquire full scan mass spectra in positive ion mode.

-

Identify the molecular ion peak corresponding to the deuterated compound ([M+NH₄]⁺ or [M+Na]⁺).

-

Compare the observed mass-to-charge ratio (m/z) with the theoretical value for C₅₁H₈₉D₉O₆.

-

Analyze the isotopic distribution pattern to confirm the incorporation of nine deuterium atoms and assess isotopic purity. Tandem MS (MS/MS) can be used to further confirm the structure by fragmentation analysis.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity

Objective: To verify the chemical structure and confirm the positions of deuterium labeling.

Methodology:

-

Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃).

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Analysis:

-

¹H NMR: Acquire a proton NMR spectrum. The absence or significant reduction of signals at specific chemical shifts corresponding to the labeled positions confirms successful deuteration.

-

¹³C NMR: Acquire a carbon-13 NMR spectrum to ensure the integrity of the carbon backbone of the molecule.

-

²H NMR: Deuterium NMR can be performed to directly observe the signals from the incorporated deuterium atoms, confirming their presence and chemical environment.

-

Chromatography for Purity Assessment

Objective: To determine the chemical purity of the compound.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): []

-

System: An HPLC system equipped with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Charged Aerosol Detector - CAD) is used, as triglycerides lack a strong UV chromophore.

-

Column: A reverse-phase column (e.g., C18) is typically employed.

-

Mobile Phase: A gradient of organic solvents such as acetonitrile and isopropanol.

-

Analysis: The sample is injected, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the main peak relative to the total area of all peaks.

-

-

Gas Chromatography (GC-MS): [11]

-

Derivatization: The triglyceride is first transesterified to fatty acid methyl esters (FAMEs).

-

System: A GC system coupled to a mass spectrometer.

-

Analysis: The FAMEs are separated on the GC column and detected by the MS. This method confirms the fatty acid composition and can also be used to assess purity.

-

Diagrams and Workflows

Analytical Workflow for Characterization

The following diagram illustrates the standard workflow for the complete analytical characterization of synthesized this compound.

Caption: Workflow for synthesis, purification, and analysis.

Application in Quantitative Lipidomics

This diagram shows the logical relationship and application of this compound as an internal standard in a typical LC-MS based lipidomics experiment.

Caption: Role of the deuterated standard in quantitative analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Analytical Considerations of Stable Isotope Labelling in Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. file.medchemexpress.eu [file.medchemexpress.eu]

- 8. Tripalmitin | C51H98O6 | CID 11147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Tripalmitin - Wikipedia [en.wikipedia.org]

- 10. Tripalmitin (CAS 555-44-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 11. Recent Analytical Methodologies in Lipid Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Propane-1,2,3-triyl tripalmitate-d9 certificate of analysis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Propane-1,2,3-triyl tripalmitate-d9, a deuterated internal standard essential for quantitative analysis in mass spectrometry-based studies.

Compound Information

This compound is the deuterium-labeled version of Propane-1,2,3-triyl tripalmitate, an endogenous metabolite.[1][2] Its primary application is as an internal standard for the quantification of its unlabeled counterpart in various biological matrices.[1] The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its differentiation from the endogenous analyte in mass spectrometry assays.

| Identifier | Value |

| Chemical Formula | C₅₁H₈₉D₉O₆ |

| Molecular Weight | 816.38 g/mol [3] |

| CAS Number | 285979-78-4[3] |

| Synonyms | Tripalmitin-d9, Glyceryl tripalmitate-d9 |

Analytical Specifications

The following table summarizes the typical analytical specifications for this compound, ensuring its suitability for use as an internal standard in regulated and research environments.

| Test | Specification | Method |

| Purity | ≥ 98% | HPLC/ELSD |

| Isotopic Purity | ≥ 99% Deuterium | Mass Spectrometry |

| Identity | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |

| Appearance | White to off-white solid | Visual Inspection |

| Solubility | Soluble in Chloroform, Ethyl Acetate | Visual Inspection |

Experimental Protocols

Detailed methodologies for the key analytical tests are provided below.

Purity Determination by High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

-

Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent, equipped with an ELSD detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile/Isopropanol (80:20, v/v)

-

Gradient: 90% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Settings: Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

-

Sample Preparation: The sample is dissolved in chloroform at a concentration of 1 mg/mL.

Isotopic Purity and Identity Confirmation by Mass Spectrometry

-

Instrumentation: High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode: Electrospray Ionization (ESI), positive mode.

-

Infusion Solvent: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.

-

Data Acquisition: Full scan mode from m/z 150-1200.

-

Analysis: The isotopic distribution is analyzed to confirm the incorporation of nine deuterium atoms and to determine the percentage of the d9 species. The accurate mass measurement of the parent ion is used to confirm the elemental composition.

Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: Bruker Avance III 500 MHz NMR spectrometer or equivalent.

-

Solvent: Chloroform-d (CDCl₃)

-

¹H NMR: A standard proton experiment is run to confirm the absence of significant proton signals in the deuterated positions and to verify the overall structure.

-

¹³C NMR: A standard carbon experiment is performed to confirm the carbon backbone of the molecule.

Workflow and Signaling Pathway Diagrams

Analytical Workflow for Quantification using an Internal Standard

The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative mass spectrometry assay.

Caption: Workflow for quantitative analysis using an internal standard.

Logical Relationship of Analytical Data

This diagram shows the logical flow of how different analytical techniques contribute to the final certification of the material.

References

The Endogenous Role of Tripalmitin: A Core Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tripalmitin, a triglyceride composed of three palmitic acid molecules esterified to a glycerol backbone, is a significant, endogenously synthesized lipid molecule. While often viewed as a simple energy storage vehicle, emerging evidence suggests a more complex role for tripalmitin in cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of the endogenous functions of tripalmitin, including its biosynthesis, metabolism, and involvement in cellular signaling. We present quantitative data on its abundance and effects, detail experimental protocols for its study, and visualize key pathways and workflows to facilitate a deeper understanding of this important biomolecule.

Introduction

Tripalmitin (glyceryl tripalmitate) is a saturated triglyceride that serves as a primary energy reserve in many organisms, including humans.[1] Beyond its role in energy storage, the accumulation of tripalmitin, particularly within non-adipose tissues, is implicated in lipotoxicity, a key factor in the pathogenesis of metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[2][3] Understanding the endogenous lifecycle of tripalmitin—from its synthesis to its functional consequences—is therefore of critical importance for researchers and professionals in drug development seeking to modulate metabolic pathways. This guide synthesizes current knowledge on the endogenous role of tripalmitin, offering a comprehensive resource for its study.

Biosynthesis and Metabolism

The endogenous production of tripalmitin primarily occurs through the Kennedy pathway, also known as the glycerol-3-phosphate pathway. This process involves the sequential esterification of glycerol-3-phosphate with three molecules of palmitoyl-CoA, the activated form of palmitic acid.

The metabolism of tripalmitin involves its hydrolysis back into glycerol and free palmitic acid, a process catalyzed by lipases. This breakdown is crucial for mobilizing stored energy to meet the body's metabolic demands.

Signaling Pathway: De Novo Triglyceride Biosynthesis (Kennedy Pathway)

Caption: The Kennedy pathway for de novo synthesis of tripalmitin.

Quantitative Data on Tripalmitin

While direct in vivo quantification of endogenous tripalmitin across various human tissues is limited, the fatty acid composition of triglycerides provides an indirect measure of its potential abundance. Palmitic acid is a major constituent of triglycerides in key metabolic tissues.

| Tissue | Palmitic Acid (% of Total Fatty Acids in Triglycerides) | Reference |

| Subcutaneous Adipose Tissue | 19-24% | [2] |

| Liver | Variable, increases with NAFLD | [4] |

| Skeletal Muscle | Variable, influenced by diet | [5] |

In vitro studies provide more direct quantitative data on the effects of tripalmitin accumulation. For instance, in a study using INS-1 pancreatic beta cells, incubation with palmitic acid led to a significant increase in intracellular triglyceride content, with tripalmitin being the predominant species.

| Cell Line | Treatment | Intracellular Triglyceride Content (ng/µg protein) | Key Finding | Reference |

| INS-1 | Control | 14.5 | Baseline triglyceride level. | [2] |

| INS-1 | Palmitic Acid (0.5 mmol/l) | Significantly increased (up to 10-fold) | Tripalmitin accumulation induced cytotoxicity and apoptosis. | [2] |

| INS-1 | Oleic Acid (0.5 mmol/l) | 153.2 | Increased triglyceride content without significant cytotoxicity. | [2] |

Endogenous Roles and Signaling Pathways

Beyond its function as an energy depot, the accumulation of endogenous tripalmitin, particularly in non-adipose tissues, is associated with cellular stress and dysfunction. This phenomenon, known as lipotoxicity, is implicated in the development of insulin resistance and other metabolic disorders.

Endoplasmic Reticulum (ER) Stress and Apoptosis

The accumulation of saturated fatty acids like palmitic acid, and subsequently tripalmitin, within the endoplasmic reticulum can disrupt protein folding and lead to ER stress.[3] Prolonged ER stress activates the unfolded protein response (UPR), which, if unable to restore homeostasis, can trigger apoptotic pathways.

Caption: Tripalmitin-induced ER stress leading to apoptosis.

Experimental Protocols

Extraction and Quantification of Tripalmitin from Tissues

This protocol describes a general method for the extraction and quantification of tripalmitin from tissue samples using gas chromatography-mass spectrometry (GC-MS).

Materials:

-

Tissue sample (e.g., adipose, liver, muscle)

-

Chloroform/methanol mixture (2:1, v/v)

-

Internal standard (e.g., tripentadecanoin)

-

Sodium chloride solution (0.9%)

-

Anhydrous sodium sulfate

-

Nitrogen gas supply

-

GC-MS system

Procedure:

-

Homogenize a known weight of the tissue sample in a chloroform/methanol (2:1) solution.

-

Add the internal standard to the homogenate.

-

Vortex the mixture and incubate at room temperature.

-

Add sodium chloride solution to induce phase separation.

-

Centrifuge to separate the organic and aqueous phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate and then evaporate the solvent under a stream of nitrogen gas.

-

Reconstitute the lipid extract in a suitable solvent for GC-MS analysis.

-

Analyze the sample using a GC-MS system equipped with a suitable capillary column for lipid analysis.

-

Quantify tripalmitin by comparing its peak area to that of the internal standard.

Assessment of Tripalmitin-Induced Apoptosis

This protocol outlines a method to assess apoptosis in cultured cells treated with tripalmitin (or its precursor, palmitic acid) using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

-

Cultured cells (e.g., hepatocytes, adipocytes, beta-cells)

-

Tripalmitin (or palmitic acid complexed to BSA)

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cells in multi-well plates and allow them to adhere.

-

Treat cells with varying concentrations of tripalmitin (or palmitic acid) for a specified duration. Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in the binding buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of apoptotic cells (Annexin V positive, PI negative) and necrotic/late apoptotic cells (Annexin V positive, PI positive).

Experimental Workflow: Assessing Tripalmitin-Induced Lipotoxicity

Caption: Workflow for studying tripalmitin-induced lipotoxicity.

Conclusion

Endogenous tripalmitin is more than a passive energy store; its synthesis, metabolism, and accumulation are intricately linked to cellular health and disease. The methodologies and data presented in this guide provide a framework for researchers to further investigate the multifaceted roles of tripalmitin. A deeper understanding of its endogenous functions will be instrumental in developing novel therapeutic strategies for a range of metabolic disorders. Future research should focus on obtaining more precise in vivo quantitative data on tripalmitin dynamics and elucidating its specific downstream signaling targets.

References

- 1. Triglyceride - Wikipedia [en.wikipedia.org]

- 2. Composition of adipose tissue and marrow fat in humans by 1H NMR at 7 Tesla - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Adverse physicochemical properties of tripalmitin in beta cells lead to morphological changes and lipotoxicity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Triglyceride metabolism in the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty acid composition of skeletal muscle reflects dietary fat composition in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Stable Isotope Labeling in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the comprehensive study of lipids in biological systems, provides a static snapshot of the lipidome. However, to truly understand the complex roles of lipids in cellular function, health, and disease, it is imperative to investigate their dynamics—synthesis, transport, remodeling, and degradation. Stable isotope labeling has become an essential tool for these dynamic studies, enabling researchers to trace the metabolic fate of lipids and quantify their turnover. Unlike radioactive isotopes, stable isotopes are non-radioactive and safe for a wide range of experimental systems, including human studies.

The core principle involves introducing molecules enriched with heavy isotopes (e.g., ¹³C, ²H, ¹⁵N) into a biological system. These labeled precursors are incorporated into newly synthesized lipids through metabolic pathways. By using mass spectrometry to differentiate between the naturally abundant (light) and the labeled (heavy) lipid species, researchers can track the flow of the isotope through the lipidome, providing insights into metabolic fluxes.[1]

Core Concepts and Labeling Strategies

Stable isotope labeling in lipidomics can be broadly categorized into metabolic labeling and chemical labeling.

Metabolic Labeling: This approach involves introducing isotopically labeled precursors that are incorporated into lipids through natural metabolic processes. The choice of tracer depends on the specific metabolic pathway under investigation.

-

¹³C-Labeled Glucose: A versatile precursor that labels the glycerol backbone and the acetyl-CoA pool for de novo fatty acid synthesis. This allows for the simultaneous analysis of both glycerolipid synthesis and fatty acid elongation.

-

²H-Labeled Water (D₂O): Heavy water is a cost-effective and simple way to introduce deuterium into the C-H bonds of newly synthesized fatty acids and the glycerol backbone. It provides a global view of de novo lipogenesis.[2][3][4]

-

¹³C- or ¹⁵N-Labeled Amino Acids: Specific amino acids can be used to trace their incorporation into particular lipid classes. For instance, ¹⁵N-labeled serine can be used to study the de novo synthesis of sphingolipids.

-

Labeled Fatty Acids: Introducing labeled fatty acids allows for the study of their uptake, esterification into complex lipids, and remodeling.

Chemical Labeling: This strategy involves the derivatization of lipids with an isotopically labeled tag after extraction. This is particularly useful for improving ionization efficiency and for accurate quantification.

Data Presentation: Quantitative Analysis of Lipid Dynamics

Stable isotope labeling experiments generate large and complex datasets. The primary goal of data analysis is to determine the isotopic enrichment in different lipid species, which reflects the rate of their synthesis and turnover. This data can be presented in various ways to facilitate interpretation and comparison.

Table 1: Commonly Used Stable Isotopes in Lipidomics

| Isotope | Natural Abundance (%) | Advantages | Disadvantages |

| ¹³C | ~1.1 | Universal label for all organic molecules; Stable C-C bonds. | Higher cost compared to ²H. |

| ²H (D) | ~0.015 | Cost-effective; Can be administered as heavy water (D₂O).[2][3] | Potential for kinetic isotope effects; Can be lost in desaturation reactions. |

| ¹⁵N | ~0.37 | Specific for nitrogen-containing lipids (e.g., sphingolipids). | Limited to specific lipid classes. |

Table 2: Fractional Synthesis Rate (FSR) of Phospholipid Species in Cultured Hepatocytes Labeled with ¹³C-Glucose

| Lipid Species | FSR (%/hour) - Control | FSR (%/hour) - Treatment X | Fold Change |

| PC(34:1) | 5.2 ± 0.4 | 8.1 ± 0.6 | 1.56 |

| PC(36:2) | 4.8 ± 0.3 | 7.5 ± 0.5 | 1.56 |

| PE(38:4) | 3.1 ± 0.2 | 4.9 ± 0.3 | 1.58 |

| PI(38:4) | 6.5 ± 0.5 | 9.8 ± 0.7 | 1.51 |

| PS(36:1) | 2.9 ± 0.3 | 4.5 ± 0.4 | 1.55 |

FSR represents the percentage of the lipid pool that is newly synthesized per hour. Data are presented as mean ± standard deviation.

Table 3: Half-life of Major Lipid Classes in Mouse Liver Determined by D₂O Labeling [5]

| Lipid Class | Half-life (days) - Wild Type | Half-life (days) - Knockout Model | p-value |

| Triacylglycerols (TAG) | 2.5 ± 0.3 | 4.1 ± 0.5 | <0.01 |

| Phosphatidylcholines (PC) | 1.8 ± 0.2 | 2.9 ± 0.3 | <0.01 |

| Phosphatidylethanolamines (PE) | 1.5 ± 0.1 | 2.3 ± 0.2 | <0.01 |

| Sphingomyelins (SM) | 15.2 ± 1.8 | 14.9 ± 2.1 | >0.05 |

| Ceramides (Cer) | 0.8 ± 0.1 | 1.3 ± 0.2 | <0.05 |

Half-life is calculated from the rate of deuterium incorporation. Data are presented as mean ± standard deviation.

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducibility and accuracy of stable isotope labeling experiments in lipidomics.

Protocol 1: ¹³C-Glucose Labeling of Adherent Mammalian Cells

This protocol details the steps for labeling lipids in cultured mammalian cells using ¹³C-glucose to trace de novo fatty acid and glycerolipid synthesis.[6]

Materials:

-

Adherent mammalian cell line (e.g., HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Glucose-free DMEM

-

Dialyzed Fetal Bovine Serum (dFBS)

-

[U-¹³C₆]-Glucose

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Methanol, Chloroform, and Water (LC-MS grade)

-

6-well cell culture plates

-

Cell scraper

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow overnight in complete medium.

-

Preparation of Labeling Medium: Prepare glucose-free DMEM supplemented with 10% dFBS. Add [U-¹³C₆]-glucose to the desired final concentration (e.g., 10 mM). Warm the medium to 37°C.

-

Labeling: Aspirate the complete medium from the cells and wash once with sterile PBS. Add the pre-warmed ¹³C-glucose labeling medium to each well.

-

Incubation: Incubate the cells for the desired labeling period. The optimal time depends on the turnover rate of the lipids of interest and can range from a few hours to several days.

-

Metabolism Quenching and Cell Harvesting:

-

Place the culture plates on ice and aspirate the labeling medium.

-

Wash the cells twice with ice-cold PBS.

-

Add 1 mL of ice-cold methanol to each well and scrape the cells.

-

Transfer the cell suspension to a centrifuge tube.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the methanol cell suspension, add 0.5 mL of chloroform and vortex thoroughly.

-

Add 1 mL of chloroform and vortex again.

-

Add 1 mL of water and vortex to induce phase separation.

-

Centrifuge at 2000 x g for 10 minutes at 4°C.

-

Carefully collect the lower organic phase containing the lipids into a new glass tube.

-

-

Sample Preparation for MS Analysis:

-

Dry the lipid extract under a stream of nitrogen.

-

Reconstitute the dried lipids in an appropriate solvent for LC-MS analysis (e.g., methanol/chloroform 1:1 v/v).

-

Protocol 2: In Vivo Lipid Labeling in Mice using Heavy Water (D₂O)

This protocol describes a method for labeling lipids in mice to study de novo lipogenesis in various tissues.[3][7]

Materials:

-

Mice (e.g., C57BL/6J)

-

Deuterium oxide (D₂O, 99.8%)

-

Sterile 0.9% saline

-

Animal handling and injection equipment

-

Tissue homogenization equipment

-

Lipid extraction solvents (as above)

Procedure:

-

Acclimation: Acclimate mice to the experimental conditions for at least one week.

-

D₂O Administration:

-

Prepare a bolus dose of D₂O in sterile saline to achieve an initial body water enrichment of 4-5%.

-

Administer the D₂O solution via intraperitoneal (IP) injection.

-

Provide ad libitum access to drinking water enriched with 8% D₂O to maintain body water enrichment.[3]

-

-

Labeling Period: The labeling period can range from days to weeks, depending on the research question and the turnover rate of the lipids under investigation.

-

Tissue Collection: At the end of the labeling period, euthanize the mice according to approved protocols. Rapidly dissect the tissues of interest (e.g., liver, adipose tissue) and flash-freeze them in liquid nitrogen to halt metabolic activity.

-

Tissue Homogenization and Lipid Extraction:

-

Homogenize the frozen tissues in a suitable buffer.

-

Perform lipid extraction from the tissue homogenate using the Bligh-Dyer method as described in the cell culture protocol.

-

-

Sample Preparation for MS Analysis: Prepare the lipid extracts for LC-MS analysis as described previously.

Mandatory Visualizations

Experimental Workflow

The general workflow for a stable isotope labeling experiment in lipidomics involves several key stages, from the initial experimental design to the final data interpretation.

Signaling Pathways

Stable isotope labeling is a powerful tool to investigate the role of lipids in signaling pathways. Here are diagrams for two key lipid-centric signaling pathways.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Lipids, particularly phosphoinositides, play a central role as second messengers in this pathway.

Sphingolipid Metabolism Pathway

Sphingolipids are a complex class of lipids that are not only structural components of membranes but also act as signaling molecules involved in apoptosis, cell proliferation, and stress responses.

References

- 1. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]

- 2. genscript.com [genscript.com]

- 3. Duplexing metabolic deuterated water-labeled samples using dimethyl labeling to estimate protein turnover rates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Untargeted Lipidomics after D2O Administration Reveals the Turnover Rate of Individual Lipids in Various Organs of Living Organisms - PMC [pmc.ncbi.nlm.nih.gov]

Propane-1,2,3-triyl tripalmitate-d9: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Propane-1,2,3-triyl tripalmitate-d9, a deuterated stable isotope-labeled compound essential for advanced metabolic research and drug development. This document outlines its core properties, supplier information, and detailed experimental protocols for its application as an internal standard and tracer in mass spectrometry-based lipidomics.

Product Information and Supplier

This compound is a deuterated form of tripalmitin, an endogenous triglyceride. The deuterium labeling makes it an ideal tool for use as an internal standard in quantitative analyses, allowing for precise measurement of its non-labeled counterpart in complex biological matrices. It can also be used as a tracer to study the metabolic fate of triglycerides in vivo and in vitro.

Primary Supplier: MedChemExpress (MCE)

Table 1: Product Specifications

| Parameter | Representative Data |

| Product Name | This compound |

| Catalog Numbers | HY-W013061S, HY-W013061S8 |

| Molecular Formula | C₅₁H₈₉D₉O₆ |

| Molecular Weight | 816.38 g/mol |

| Purity (HPLC) | ≥98.0% |

| Isotopic Enrichment (d9) | ≥99% |

| Appearance | White to off-white solid |

| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year. |

| Applications | Internal standard for LC-MS/MS, GC-MS; metabolic tracer |

Note: The purity and isotopic enrichment values are representative for a high-quality research-grade compound and should be confirmed with the batch-specific Certificate of Analysis (CoA) provided by the supplier.

Experimental Protocols

The primary application of this compound is as an internal standard for the quantification of endogenous triglycerides in biological samples, such as plasma, serum, or cell lysates. The following is a detailed protocol for a typical lipidomics workflow using this standard.

Lipid Extraction from Plasma/Serum

This protocol is a modified version of the Bligh and Dyer method, optimized for small sample volumes.[1]

Materials:

-

Biological sample (e.g., 10-50 µL of plasma or serum)

-

This compound stock solution (in a suitable organic solvent like chloroform or methanol)

-

Methanol (LC-MS grade), pre-chilled

-

Methyl tert-butyl ether (MTBE; HPLC grade), pre-chilled[2]

-

Water (LC-MS grade)

-

Glass vials and syringes to avoid plasticizer contamination[1]

Procedure:

-

In a clean glass tube, add 10-50 µL of the plasma or serum sample.

-

Add a known amount of the this compound internal standard stock solution. The amount should be optimized based on the expected concentration of endogenous triglycerides in the sample.

-

Add 225 µL of cold methanol containing other internal standards if necessary.[2][3]

-

Vortex the mixture vigorously for 10 minutes at 4°C.

-

To induce phase separation, add 188 µL of LC-MS grade water and vortex for 20 seconds.[2][3]

-

Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to separate the layers.[2]

-

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new glass tube.[1][2]

-

Dry the extracted lipids under a gentle stream of nitrogen or using a centrifugal evaporator.[1]

-

Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the LC-MS mobile phase (e.g., isopropanol/acetonitrile/water mixture) for analysis.[2]

LC-MS/MS Analysis of Triglycerides

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF) with an electrospray ionization (ESI) source[3][4]

LC Conditions (Representative):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)[3]

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid

-

Mobile Phase B: Isopropanol/acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Gradient: A suitable gradient from, for example, 30% B to 100% B over 15-20 minutes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 50-60°C

MS/MS Conditions (Representative):

-

Ionization Mode: Positive ESI

-

Precursor Ion: For triglycerides, the ammonium adduct [M+NH₄]⁺ is typically monitored.[5][6]

-

Product Ion Scans: Neutral loss scans corresponding to the loss of a fatty acid from the triglyceride backbone are used for identification and quantification.[5][6]

-

MRM Transitions: For this compound, specific multiple reaction monitoring (MRM) transitions would be set up based on its precursor ion and characteristic product ions. These transitions would be distinct from those of the endogenous, non-labeled tripalmitin.

Visualizations

The following diagrams illustrate the experimental workflow and the principle of using an internal standard.

Caption: General workflow for lipidomics analysis using an internal standard.

Caption: Principle of quantification using a stable isotope-labeled internal standard.

References

- 1. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 2. Lipidomics SOP | HSC Cores - BookStack [bookstack.cores.utah.edu]

- 3. agilent.com [agilent.com]

- 4. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lcms.cz [lcms.cz]

- 6. lcms.cz [lcms.cz]

An In-depth Technical Guide to the Synthesis of Deuterated Triglycerides

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of deuterated triglycerides, valuable tools in metabolic research, drug development, and advanced analytical studies. The following sections detail the core methodologies for the deuteration of fatty acid precursors and their subsequent esterification to a glycerol backbone, supported by experimental protocols, quantitative data, and workflow visualizations.

Introduction

Deuterated triglycerides, where hydrogen atoms are replaced by their heavier isotope, deuterium, are indispensable tracers for studying lipid metabolism and pharmacokinetics. Their distinct mass allows for sensitive and specific tracking in biological systems using mass spectrometry, without altering the fundamental chemical properties of the molecule. Applications range from elucidating lipid metabolic pathways and quantifying fatty acid turnover to serving as internal standards in lipidomic analyses. This guide focuses on the chemical synthesis of these critical research compounds.

Synthetic Strategy Overview

The synthesis of a deuterated triglyceride, such as tripalmitin-d93, is a two-step process. The first step involves the deuteration of the fatty acid precursor, in this case, palmitic acid. The second step is the esterification of the deuterated fatty acid to a glycerol backbone to form the triglyceride.

Experimental Protocols

Step 1: Perdeuteration of Palmitic Acid

This protocol describes the hydrogen-deuterium exchange on palmitic acid to yield palmitic acid-d31.

Materials:

-

Palmitic acid

-

Deuterium oxide (D₂O, 99.8 atom % D)

-

Platinum on carbon (Pt/C) catalyst (e.g., 10 wt. %)

-

Parr reactor or similar high-pressure vessel

Procedure:

-

In a Parr reactor, combine palmitic acid, D₂O, and the Pt/C catalyst. A typical ratio would be 1:10:0.1 by weight.

-

Seal the reactor and purge with an inert gas (e.g., argon or nitrogen).

-

Heat the reactor to a temperature of 150-200°C while stirring.

-

Maintain the reaction under pressure (autogenous pressure from heating D₂O) for 24-48 hours.

-

Cool the reactor to room temperature and carefully vent any residual pressure.

-

Filter the reaction mixture to remove the Pt/C catalyst. The catalyst can be washed with a small amount of an organic solvent (e.g., deuterated methanol) to recover any adsorbed product.

-

The D₂O can be recovered by distillation for reuse.

-

The crude deuterated palmitic acid is then purified. A common method is recrystallization from a suitable solvent like deuterated hexane or acetone.

-

To achieve high levels of deuteration (>98%), this process may need to be repeated two to three times with fresh D₂O and catalyst.[1]

Step 2: Esterification of Deuterated Palmitic Acid to Glycerol

This protocol outlines the synthesis of tripalmitin-d93 from palmitic acid-d31 and glycerol. The use of the fatty acid anhydride and a 4-(dimethylamino)pyridine (DMAP) catalyst provides an efficient route.

Sub-step 2a: Preparation of Palmitic Anhydride-d62

-

React palmitic acid-d31 with a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in an anhydrous aprotic solvent (e.g., dichloromethane) to form the symmetric anhydride.

-

The dicyclohexylurea byproduct is removed by filtration.

-

The solvent is removed under reduced pressure to yield the crude palmitic anhydride-d62, which can be used in the next step without further purification.

Sub-step 2b: Esterification with Glycerol

Materials:

-

Palmitic anhydride-d62

-

Glycerol (anhydrous)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous aprotic solvent (e.g., dichloromethane or chloroform)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve glycerol and a catalytic amount of DMAP (e.g., 0.1 equivalents) in the anhydrous solvent.

-

Add a solution of palmitic anhydride-d62 (a slight excess, e.g., 3.3 equivalents relative to glycerol) in the same solvent dropwise to the glycerol solution at room temperature with stirring.

-

After the addition is complete, continue stirring at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is quenched with a small amount of water.

-

The organic layer is washed sequentially with dilute hydrochloric acid (to remove DMAP), saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude tripalmitin-d93.

Purification of Deuterated Triglycerides

The crude deuterated triglyceride is purified using column chromatography on silica gel.

Procedure:

-

The crude product is dissolved in a minimal amount of a non-polar solvent (e.g., hexane).

-

The solution is loaded onto a silica gel column pre-equilibrated with the same solvent.

-

The column is eluted with a gradient of increasing polarity, for example, from pure hexane to a mixture of hexane and ethyl acetate.

-

Fractions are collected and analyzed by TLC to identify those containing the pure triglyceride.

-

The pure fractions are combined, and the solvent is removed under reduced pressure to yield the purified tripalmitin-d93 as a white solid.

Data Presentation

The following table summarizes key quantitative data for the synthesis of deuterated triglycerides, based on available literature and typical experimental outcomes.

| Parameter | Deuteration of Fatty Acid | Esterification of Glycerol | Overall Process |

| Typical Yield | > 90% | > 80% | > 70% |

| Isotopic Purity | > 98% atom D | Not Applicable | > 98% atom D |

| Chemical Purity | > 99% | > 99% (after purification) | > 99% (after purification) |

Characterization of Deuterated Triglycerides

The final product should be characterized to confirm its identity, purity, and isotopic enrichment.

-

Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is used to confirm the molecular weight of the deuterated triglyceride and to determine the isotopic enrichment by analyzing the mass distribution of the molecular ion cluster.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the absence of protons at the deuterated positions. ¹³C NMR can also provide information about the structure and deuteration pattern.

Experimental Workflow and Signaling Pathway Visualizations

The following diagrams illustrate the key processes in the synthesis of deuterated triglycerides.

References

Methodological & Application

Application Note: Quantitative Analysis of Triglycerides using a Deuterated Internal Standard by LC-MS/MS

An advanced LC-MS/MS method for the precise quantification of triglycerides using Propane-1,2,3-triyl tripalmitate-d9 as an internal standard is detailed in the following application note and protocol. This method is designed for researchers, scientists, and professionals in drug development who require accurate lipid analysis.

Introduction